Butibufen, specifically the (R)-enantiomer, is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula and a molecular weight of approximately 220.31 g/mol. It is classified under the category of arylbutyric acids, which are known for their analgesic and anti-inflammatory properties. Butibufen is recognized for its potential therapeutic applications in treating pain and inflammation, particularly in musculoskeletal disorders.
Butibufen is synthesized through various chemical processes, with its structure characterized by a butanoic acid moiety linked to an isobutylphenyl group. The compound has been studied for its biological activity and pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of Butibufen typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
Butibufen can participate in various chemical reactions typical of carboxylic acids and aromatic compounds, including:
These reactions are significant for modifying the compound for enhanced bioactivity or altered pharmacokinetic properties. Reaction conditions such as catalysts, solvents, and temperatures are critical for optimizing yields.
Butibufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. By inhibiting these enzymes, Butibufen reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of Butibufen during synthesis and formulation.
Butibufen has potential applications in various scientific fields:
(R)-Butibufen is a chiral arylpropionic acid derivative with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. Its structure comprises a butanoic acid backbone linked to a 4-(2-methylpropyl)phenyl group at the C2 position, creating a stereogenic center [5] [8]. The International Union of Pure and Applied Chemistry (IUPAC) name is (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid, with the canonical SMILES notation CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
explicitly denoting the R-configuration [8].
The stereochemistry is defined using the Cahn-Ingold-Prelog (CIP) priority rules:
Substituent | Atom Types | Priority |
---|---|---|
-COOH | O, O, C | 1 (Highest) |
Aryl group | C (phenyl) | 2 |
-CH₂CH₃ | C, H, H | 3 |
-H | H | 4 (Lowest) |
Chiral resolution studies confirm that (R)-Butibufen exhibits negligible activity against cyclooxygenase (COX) enzymes, unlike its (S)-counterpart. In calcium ionophore-activated rat leukocytes, (S)-Butibufen inhibits thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂) production (COX pathway; IC₅₀ ≈ 1.5 µM), whereas (R)-Butibufen shows no significant inhibition at equivalent concentrations [3]. This enantioselectivity arises because COX enzymes possess a chiral active site that preferentially accommodates the (S)-enantiomer for catalytic conversion of arachidonic acid to prostanoids [4]. The (R)-enantiomer’s inactivity underscores the role of absolute configuration in drug-receptor binding, as molecular docking simulations indicate steric incompatibility between its 4-isobutylphenyl group and the COX hydrophobic channel [8].
Butibufen emerged from structure-activity relationship (SAR) studies of arylpropionic acid derivatives in the 1970–1980s, aiming to develop safer alternatives to early NSAIDs like phenylbutazone. It shares structural kinship with ibuprofen (discovered in 1961) but incorporates a sec-butyl side chain instead of an isobutyl group [9]. Early pharmacological screening revealed its dual analgesic/antipyretic properties and reduced ulcerogenicity compared to phenylbutazone—a key advancement given the GI toxicity of older NSAIDs [5] [8].
Chiral chromatography on cellulose tris(3,5-dimethylphenylcarbamate) stationary phases enabled the first isolation of (R)-Butibufen in 1999, using a mobile phase of hexane-isopropanol-trifluoroacetic acid (100:1.2:0.02 v/v/v). Elution order confirmed (-)-(R)-Butibufen precedes the (+)-(S)-enantiomer, facilitating pharmacological characterization [3]. Though Butibufen did not achieve ibuprofen’s commercial success, its development provided critical insights into enantiomer-specific NSAID design.
(R)-Butibufen belongs to the arylpropionic acid class of NSAIDs, which reversibly inhibit cyclooxygenase (COX) isoforms. However, its (R)-enantiomer uniquely demonstrates pathway selectivity:
Parameter | (R)-Butibufen | (S)-Butibufen | Ibuprofen | Phenylbutazone |
---|---|---|---|---|
COX-1 IC₅₀ (µM) | >100 | 1.5 | 1.5 | 0.9 |
Ulcerogenicity | Low | Moderate | Moderate | High |
5-LOX Inhibition | None | None | None | Weak |
Mechanistically, (R)-Butibufen’s therapeutic utility is limited by its pharmacodynamic inactivity. However, preclinical evidence suggests potential indirect modulation of inflammatory pathways through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7